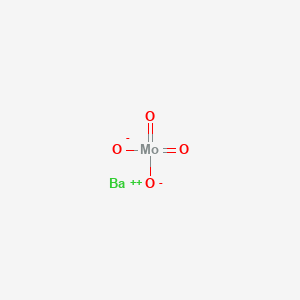

Bariummolybdate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium molybdate is an inorganic compound with the chemical formula BaMoO₄ It belongs to the family of molybdates and is known for its unique structural, optical, and luminescent properties

Vorbereitungsmethoden

Barium molybdate can be synthesized through several methods, including:

-

Solid-State Reaction: : This method involves mixing barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃) in stoichiometric proportions. The mixture is then subjected to heat treatment at 900°C for 15 hours. This process results in the formation of barium molybdate with tetragonal symmetry .

-

Mechanochemical Synthesis: : In this method, barium carbonate and molybdenum trioxide are mixed and subjected to high-energy ball milling at room temperature. The milling speed and duration influence the phase formation and crystallite size of the product. A milling speed of 850 rpm is found to be optimal for faster reaction times .

-

Sonochemical Method: : This method involves the reaction between barium nitrate hexahydrate and ammonium heptamolybdate tetrahydrate in an aqueous solution. The use of amino acids as capping agents can control the morphology and particle size of the resulting barium molybdate nanostructures .

Analyse Chemischer Reaktionen

Barium molybdate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : Barium molybdate can participate in redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions.

-

Photocatalytic Reactions: : Barium molybdate exhibits photocatalytic properties and can degrade organic pollutants like methyl orange under ultraviolet light irradiation. This reaction involves the generation of reactive oxygen species that break down the pollutant molecules .

-

Substitution Reactions: : Barium molybdate can undergo substitution reactions where one or more of its constituent ions are replaced by other ions, leading to the formation of new compounds with altered properties.

Wissenschaftliche Forschungsanwendungen

Barium molybdate has a wide range of applications in scientific research, including:

-

Photocatalysis: : Due to its photocatalytic properties, barium molybdate is used in the degradation of organic pollutants and water purification .

-

Luminescent Materials: : Barium molybdate exhibits blue and green photoluminescence, making it useful in the development of phosphors and light-emitting devices .

-

Battery Materials: : Barium molybdate is studied as an anode material for lithium-ion and sodium-ion batteries due to its favorable electrochemical properties .

-

Optical Devices: : The compound’s unique optical properties make it suitable for use in solid-state lasers and other optical devices .

Wirkmechanismus

The mechanism by which barium molybdate exerts its effects is primarily related to its structural and electronic properties. The compound’s tetragonal structure allows for efficient charge transfer and interaction with light, leading to its photocatalytic and luminescent properties. In photocatalytic reactions, barium molybdate generates reactive oxygen species that degrade organic pollutants. In luminescent applications, the compound’s structure enables the emission of light at specific wavelengths when excited by external energy sources .

Vergleich Mit ähnlichen Verbindungen

Barium molybdate can be compared with other similar compounds, such as:

-

Barium Tungstate (BaWO₄): : Both compounds have scheelite-type structures and exhibit luminescent properties. barium molybdate has a different emission spectrum and is more commonly used in photocatalytic applications .

-

Calcium Molybdate (CaMoO₄): : Similar to barium molybdate, calcium molybdate also has a scheelite-type structure and is used in luminescent and photocatalytic applications. The choice between the two compounds depends on the specific requirements of the application .

-

Strontium Molybdate (SrMoO₄): : This compound shares similar structural and optical properties with barium molybdate but may have different stability and reactivity profiles .

Eigenschaften

IUPAC Name |

barium(2+);dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWGBKVFBTLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaMoO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)

![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)

![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)

![tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane](/img/structure/B12512587.png)